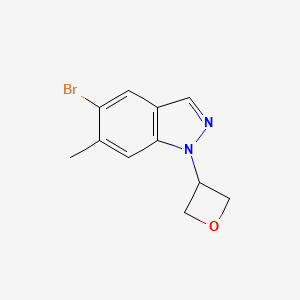
5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes.
Methylation: The methyl group at the 6-position can be introduced using methylating agents like methyl iodide in the presence of a base.
Oxetane Ring Introduction: The oxetane ring can be attached to the indazole core through nucleophilic substitution reactions involving oxetane derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the functional groups attached to the indazole core.
Cycloaddition Reactions: The oxetane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted indazole derivatives can be formed.
Oxidation and Reduction Products: Altered functional groups on the indazole core, potentially leading to new derivatives with different properties.
Scientific Research Applications
5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: Used in the study of biological pathways and mechanisms due to its unique chemical structure.
Material Science:
Chemical Biology: As a tool for probing biological systems and understanding the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the bromine atom and the oxetane ring can influence its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indazole: Lacks the methyl and oxetane groups, which may result in different biological activities.
6-Methyl-1H-indazole: Lacks the bromine and oxetane groups, potentially altering its chemical reactivity and applications.
1-(Oxetan-3-yl)-1H-indazole: Lacks the bromine and methyl groups, which may affect its overall properties.
Uniqueness
5-Bromo-6-methyl-1-(oxetan-3-yl)-1H-indazole is unique due to the combination of the bromine atom, methyl group, and oxetane ring
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
5-bromo-6-methyl-1-(oxetan-3-yl)indazole |
InChI |
InChI=1S/C11H11BrN2O/c1-7-2-11-8(3-10(7)12)4-13-14(11)9-5-15-6-9/h2-4,9H,5-6H2,1H3 |
InChI Key |
LCXOXUOIBWXUTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C=NN2C3COC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


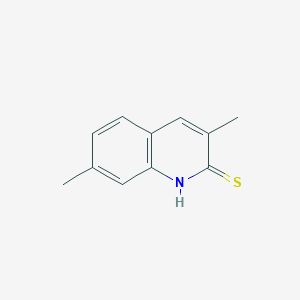
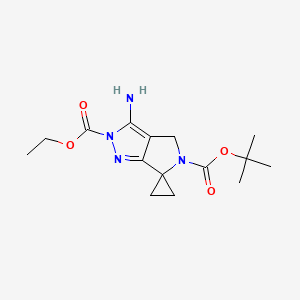

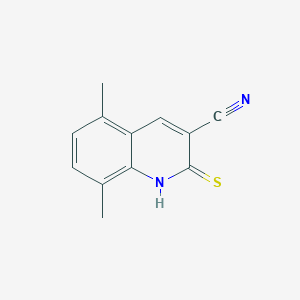
![4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11766901.png)
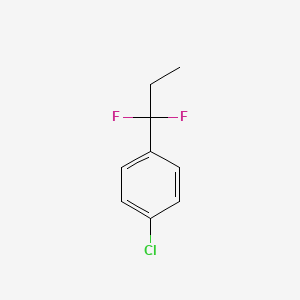
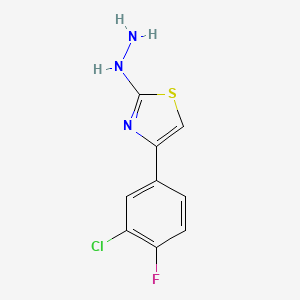
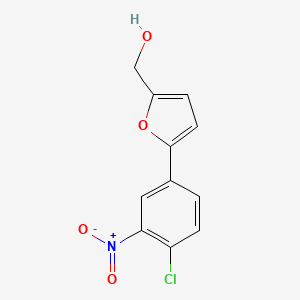
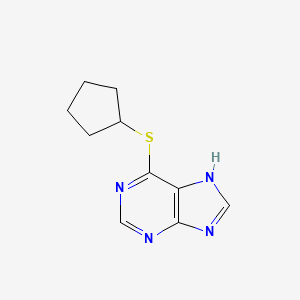
![(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine](/img/structure/B11766945.png)

![7-(Chloromethyl)benzo[d]thiazole](/img/structure/B11766950.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B11766952.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
